Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Scutellarin methyl ester is a derivative of scutellarin, a polyphenolic flavone widely distributed in nature, particularly in the mint family plants. Scutellarin is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects . Scutellarin methyl ester retains many of these beneficial properties and is used in various scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scutellarin methyl ester involves several steps. One practical method includes the selective replacement of the acetyl group at C-7 with benzyl bromide, followed by the protection of hydroxy groups at C-4’ . Another approach involves the synthesis of 6-O-methyl-scutellarein, a metabolite of scutellarin, using benzyl bromide and other reagents .
Industrial Production Methods
Industrial production methods for scutellarin methyl ester are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production, involving similar reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Scutellarin methyl ester undergoes various chemical reactions, including:
Oxidation: Scutellarin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in scutellarin methyl ester.
Substitution: Substitution reactions, such as the replacement of hydroxy groups with other functional groups, are common.
Common Reagents and Conditions
Common reagents used in these reactions include benzyl bromide, phosphoric acid, and various solvents like methanol and ethanol . Reaction conditions often involve specific pH levels and temperatures to ensure stability and high yield .
Major Products
The major products formed from these reactions include various methylated and hydroxylated derivatives of scutellarin, which retain or enhance the pharmacological properties of the parent compound .
Scientific Research Applications
Scutellarin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Scutellarin methyl ester exerts its effects through various molecular targets and pathways. It modulates inflammatory signaling pathways, cytokine expression, and inhibits reactive oxygen species production . Additionally, it activates the JAK2/STAT3 signaling pathway, which plays a crucial role in mitigating cerebral ischemic damage . The compound also influences the PI3K/AKT/mTOR pathway, reducing inflammation, apoptosis, and oxidative responses .
Comparison with Similar Compounds
Similar Compounds
Scutellarin: The parent compound with similar pharmacological properties but different bioavailability and stability profiles.
6-O-Methyl-scutellarein: A metabolite of scutellarin with enhanced stability and bioavailability.
N-Alkyl-1,4-dihydroquinoline prodrugs of scutellarin methyl ester: Compounds with improved water solubility and neuroprotective activity.
Uniqueness
Scutellarin methyl ester is unique due to its enhanced stability and bioavailability compared to scutellarin. Its ability to undergo various chemical modifications makes it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl 6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)33-13-7-12-14(16(26)15(13)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,17-20,22-23,25-29H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIVUWPCHRNJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(C(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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